molecular formula C8H10N2O2 B1361646 n,4-Dimethyl-2-nitroaniline CAS No. 4600-08-2

n,4-Dimethyl-2-nitroaniline

Cat. No.: B1361646
CAS No.: 4600-08-2
M. Wt: 166.18 g/mol
InChI Key: PQRIBMJCGDIAFK-UHFFFAOYSA-N
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Description

N,4-Dimethyl-2-nitroaniline (hypothetical structure: C₈H₁₀N₂O₂) is a nitroaniline derivative featuring a nitro group (-NO₂) at the 2-position, a methyl (-CH₃) group at the 4-position, and a methyl substitution on the amine nitrogen. Nitroanilines are widely studied for their electronic and nonlinear optical (NLO) properties, toxicity profiles, and synthetic versatility, making them relevant in materials science and industrial chemistry.

Properties

IUPAC Name

N,4-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-3-4-7(9-2)8(5-6)10(11)12/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRIBMJCGDIAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292996
Record name n,4-dimethyl-2-nitroaniline
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URL https://comptox.epa.gov/dashboard/DTXSID30292996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4600-08-2
Record name 4600-08-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,4-dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Aniline Derivatives: One common method involves the nitration of aniline derivatives.

Industrial Production Methods: Industrial production often involves a multi-step synthesis process, starting with the nitration of aniline followed by methylation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Applications in Material Science

2.1 Piezoelectric Materials

Recent studies have highlighted the potential of n,4-Dimethyl-2-nitroaniline as a component in piezoelectric materials. When incorporated into polymer matrices like poly-l-lactic acid (PLLA), the compound exhibits enhanced piezoelectric responses due to its high molecular dipole moment. For instance, research demonstrated that fibers made from PLLA embedded with this compound nanocrystals achieved effective piezoelectric coefficients of up to 220pC/N220\,pC/N, indicating their suitability for energy harvesting applications and sensors .

Table 1: Piezoelectric Properties of this compound Composites

Composite MaterialEffective Piezoelectric Coefficient (pC/N)Young's Modulus (MPa)Tensile Strength (MPa)
PLLA220552.8
Pure PLLA-331.5

Photonic Applications

3.1 Non-linear Optical Materials

This compound derivatives have been investigated for their non-linear optical properties. These compounds are essential in developing optical devices such as frequency converters and modulators due to their ability to exhibit strong second-order non-linear optical effects. Experimental studies have shown that modifications to the nitro group position can significantly enhance these properties, making them candidates for advanced photonic applications .

Dyes and Pigments

The compound serves as an important intermediate in synthesizing various dyes and pigments. Its ability to undergo further chemical transformations allows it to contribute to the production of colorants used in textiles and coatings. The synthesis of azo dyes from this compound has been documented, showcasing its relevance in the dye industry .

Case Studies

Case Study 1: Energy Harvesting Applications

A study conducted on this compound embedded in polymer matrices revealed promising results for energy harvesting devices. The composite materials demonstrated significant mechanical flexibility while maintaining high piezoelectric output voltages, making them suitable for wearable technology applications .

Case Study 2: Optical Device Development

Research focusing on the optical properties of this compound derivatives indicated their potential use in laser technology and other optical devices. The compounds displayed strong fluorescence characteristics when excited with specific wavelengths, which could be harnessed for light-emitting applications .

Biological Activity

n,4-Dimethyl-2-nitroaniline (CAS No. 6972-71-0) is a synthetic organic compound with significant biological activity. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • Boiling Point : Not available
  • Solubility : Soluble in water (0.368 mg/ml) .

Toxicological Profile

Research indicates that this compound exhibits various toxicological effects. It has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . The compound's interaction with biological systems can lead to adverse effects, including:

  • Carcinogenicity : Evidence suggests potential carcinogenic effects based on structural analogs and metabolic pathways .
  • Genotoxicity : Studies have indicated that nitroanilines can induce DNA damage .

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with cellular macromolecules, leading to toxicity .

Case Studies

  • Environmental Impact : A study highlighted the degradation of nitroanilines in environmental settings, noting that this compound can be reduced to less harmful aniline derivatives through microbial action . This bioremediation process is essential for reducing contamination in groundwater.
  • Pharmacological Research : A pharmacological study evaluated the compound's potential as a drug candidate due to its ability to inhibit specific enzyme pathways. The inhibition of CYP1A2 could lead to increased bioavailability of co-administered drugs .

Table 1: Biological Activity Summary

Biological EffectDescription
CYP Inhibition Inhibits CYP1A2; no effect on CYP2C19, CYP3A4
Genotoxicity Induces DNA damage in vitro
Carcinogenic Potential Structural analogs show carcinogenic properties

Table 2: Solubility and Permeability Data

PropertyValue
Log Po/w (iLOGP) 1.57
Log Po/w (XLOGP3) 2.35
Skin Permeation (Log Kp) -5.65 cm/s

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N,4-Dimethyl-2-nitroaniline, differing in substituent positions, functional groups, or applications. Key comparisons are summarized in Table 1.

N,N-Dimethyl-4-nitroaniline

  • Structure : Nitro group at 4-position, dimethylamine (-N(CH₃)₂) at 1-position.
  • Molecular Formula : C₈H₁₀N₂O₂ (MW: 166.18 g/mol) .
  • Properties : Used as a precursor in organic synthesis. High thermal stability due to electron-withdrawing nitro and electron-donating dimethylamine groups.
  • Applications : Intermediate in dye and pharmaceutical synthesis .

2-Methyl-4-nitroaniline (MNA)

  • Structure : Methyl at 2-position, nitro at 4-position.
  • Molecular Formula : C₇H₈N₂O₂ (MW: 152.15 g/mol).
  • Properties: Exceptional NLO properties due to a noncentrosymmetric crystal structure. Exhibits a large electro-optic coefficient (comparable to LiNbO₃) .
  • Applications : Key material in electro-optic devices and terahertz wave generation .

N-Isopropyl-4-methyl-2-nitroaniline

  • Structure : Isopropyl group on the amine, methyl at 4-position, nitro at 2-position.
  • Synthesis : Prepared via nucleophilic substitution of 4-methyl-2-nitroaniline with 2-iodopropane in DMF ().
  • Applications : Intermediate in the synthesis of diamine derivatives for polymer chemistry .

4-Methoxy-2-nitroaniline

  • Structure : Methoxy (-OCH₃) at 4-position, nitro at 2-position.
  • Properties : Strong NLO activity attributed to π-conjugation and charge-transfer interactions. Solvent-dependent UV-vis absorption shifts (up to 100 nm) .
  • Theoretical Insights : Density functional theory (DFT) confirms enhanced hyperpolarizability (βₜₒₜ) compared to p-nitroaniline .

4-Chloro-2-nitroaniline (4C2NA) and 2-Chloro-4-nitroaniline (2C4NA)

  • Structure : Chlorine substituents at 4- or 2-position alongside nitro groups.
  • Toxicity : Both compounds induce hepatocellular damage in rat hepatocytes, with 2C4NA showing greater toxicity (58% viability loss vs. control at 2 mM) .
  • Mechanism : Depletion of intracellular glutathione (GSH) and microsomal enzyme disruption .

N-Benzyl-2-methyl-4-nitroaniline (BNA)

  • Structure : Benzyl group on the amine, methyl at 2-position, nitro at 4-position.
  • Properties : Large NLO coefficient (d₃₃ = 234 pm/V) and broad terahertz-wave generation (0.1–15 THz) via difference frequency generation .
  • Applications: Terahertz spectroscopy and imaging technologies .

Table 1: Comparative Data for Selected Nitroaniline Derivatives

Compound Molecular Formula Substituents Key Properties/Applications References
N,N-Dimethyl-4-nitroaniline C₈H₁₀N₂O₂ -N(CH₃)₂, -NO₂ (4) Dye/pharmaceutical intermediate
2-Methyl-4-nitroaniline C₇H₈N₂O₂ -CH₃ (2), -NO₂ (4) Electro-optic materials
4-Methoxy-2-nitroaniline C₇H₈N₂O₃ -OCH₃ (4), -NO₂ (2) High NLO activity, solvent effects
4-Chloro-2-nitroaniline C₆H₅ClN₂O₂ -Cl (4), -NO₂ (2) Hepatotoxic, GSH depletion
BNA C₁₄H₁₃N₂O₂ -Benzyl (N), -CH₃ (2) THz-wave generation (0.1–15 THz)

Key Findings and Insights

Substituent Effects :

  • Electron-donating groups (e.g., -OCH₃, -CH₃) enhance NLO properties by promoting charge transfer .
  • Halogen substituents (e.g., -Cl) increase toxicity due to reactive intermediate formation .

Synthetic Flexibility :

  • Nucleophilic substitution (e.g., ) and diazotization () are common synthetic routes for nitroaniline derivatives.

Applications: NLO Materials: MNA and BNA are preferred for electro-optics and terahertz technologies . Toxicity Considerations: Chloronitroanilines require careful handling in industrial settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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